molecular formula C15H22N2O2 B5654244 1-Cyclohexyl-3-(4-ethoxyphenyl)urea

1-Cyclohexyl-3-(4-ethoxyphenyl)urea

Cat. No.: B5654244
M. Wt: 262.35 g/mol
InChI Key: PGFSDXXMXQHXEZ-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Scaffold in Medicinal Chemistry and Chemical Biology

The urea scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. frontiersin.orgrsc.org This interactive capability is fundamental to the biological activity and desirable drug-like properties of many compounds. nih.gov The urea moiety's capacity for hydrogen bonding, coupled with its conformational properties, allows for the fine-tuning of drug potency and selectivity. nih.govnih.gov

The significance of the urea scaffold is underscored by its presence in a multitude of clinically approved drugs and bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. frontiersin.orgrsc.org For instance, several urea-based kinase inhibitors have been successfully developed and approved for cancer therapy. frontiersin.org

The structural and synthetic versatility of the urea group has opened up numerous avenues in drug design. frontiersin.org Researchers can systematically modify the substituents on the urea nitrogen atoms to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This adaptability has led to the inclusion of urea derivatives in over 90,000 synthetic compounds cataloged in the ChemBL database. frontiersin.org

Contextualization of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea within Urea Compound Research

This compound is an N,N'-disubstituted urea derivative featuring a cyclohexyl group and a 4-ethoxyphenyl group attached to the nitrogen atoms of the urea core. While direct and extensive research on this specific compound is not widely published, its chemical structure allows for contextualization within several key areas of urea compound research.

The synthesis of analogous compounds, such as 1-(3-ethoxyphenyl)urea, has been achieved through the reaction of the corresponding amide with (diacetoxyiodo)benzene (B116549) in the presence of an ammonia (B1221849) source. thieme-connect.com A common synthetic route for N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. nih.gov For this compound, this would likely involve the reaction of cyclohexylamine (B46788) with 4-ethoxyphenyl isocyanate, or 4-ethoxyaniline with cyclohexyl isocyanate.

The biological potential of this compound can be inferred from the activities of structurally related compounds. The presence of a cyclohexyl ring is a feature in several potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. nih.govmedchemexpress.com For example, 1,3-Dicyclohexylurea (DCU) is a known sEH inhibitor. medchemexpress.com Furthermore, derivatives of 1-cyclohexylurea have been investigated for their potential as hypoglycemic agents and IDO1 inhibitors for cancer therapy. nih.govnih.gov

The 4-ethoxyphenyl group is also of interest. The related compound, (4-ethoxyphenyl)urea, also known as Dulcin, was formerly used as an artificial sweetener. wikipedia.org In the context of modern drug discovery, aryl urea derivatives are a major focus, with numerous compounds being evaluated for their anticancer properties. nih.govdntb.gov.ua The substitution pattern on the phenyl ring is a critical determinant of biological activity.

The combination of a cyclohexyl and an ethoxyphenyl group in this compound suggests potential for biological activity, possibly as an sEH inhibitor or as an agent with antiproliferative properties. However, without direct experimental data, its specific activities and potency remain speculative.

Table 1: Biological Activities of Structurally Related Urea Derivatives

Compound Name Substituent Groups Investigated Biological Activity
1,3-Dicyclohexylurea Cyclohexyl, Cyclohexyl Soluble Epoxide Hydrolase (sEH) Inhibitor medchemexpress.com
1-Cyclohexyl-3-dodecylurea Cyclohexyl, Dodecyl Soluble Epoxide Hydrolase (sEH) Inhibitor selleckchem.comnih.govselleckchem.com
1-Cyclohexyl-3-(5-indanylsulfonyl)urea Cyclohexyl, 5-Indanylsulfonyl Hypoglycemic Agent nih.gov
(4-Ethoxyphenyl)urea (Dulcin) 4-Ethoxyphenyl Artificial Sweetener (historical) wikipedia.org
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives Aryl, 4-(Pyridin-2-ylmethoxy)phenyl Anticancer Agents nih.gov
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives Aryl, 4-[(Pyridin-2-ylmethyl)thio]phenyl Antiproliferative Agents dntb.gov.ua

Research Gaps and Future Directions in the Study of Urea Compounds

Despite the extensive research into urea derivatives, several challenges and research gaps remain. A significant drawback of some urea-based drug candidates is their poor solubility and metabolic instability, which can lead to a high failure rate in clinical trials. nih.gov Future research will likely focus on developing strategies to overcome these limitations, such as the bioisosteric replacement of the urea scaffold to improve pharmacokinetic properties. nih.gov

The development of safer and more environmentally friendly synthetic methods for urea derivatives is another key area of future research. nih.gov Traditional methods often involve toxic reagents like phosgene (B1210022) and isocyanates. nih.gov The exploration of greener synthetic routes, including the use of solid-supported reagents and flow chemistry, is gaining traction. nih.gov

Furthermore, while the hydrogen-bonding capabilities of the urea moiety are well-established, other types of interactions, such as π-stacking with aromatic rings in proteins, are less explored. nih.gov A deeper understanding of these non-covalent interactions could be exploited for the rational design of more specific and potent ligand molecules. nih.gov

The vast chemical space of substituted ureas remains largely unexplored. There is significant potential for the discovery of novel bioactive compounds by synthesizing and screening new combinations of substituents. frontiersin.org The application of computational chemistry and high-throughput screening will be instrumental in navigating this expansive landscape and identifying promising new drug candidates. scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFSDXXMXQHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations

Established Synthetic Routes for 1-Cyclohexyl-3-(4-ethoxyphenyl)urea and Analogues

The synthesis of N,N'-disubstituted ureas like this compound is predominantly achieved through several reliable and well-documented routes. These methods often prioritize efficiency, high yield, and purity of the final product.

Isocyanate-Based Reaction Methodologies

The most direct and widely employed method for synthesizing this compound involves the reaction between an isocyanate and an amine. This reaction is typically high-yielding and proceeds under mild conditions. There are two primary permutations for this synthesis:

Route A: Reaction of cyclohexyl isocyanate with 4-ethoxyaniline.

Route B: Reaction of 4-ethoxyphenyl isocyanate with cyclohexylamine (B46788).

In a typical procedure, one equivalent of the isocyanate is added to a solution of the amine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile (MeCN). beilstein-journals.orgnih.gov The reaction is often stirred at room temperature until completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov The product can then be isolated through concentration of the reaction mixture and purification by column chromatography or recrystallization. nih.gov

Microwave-assisted protocols have also been developed to accelerate this reaction, significantly reducing reaction times while maintaining high yields. For instance, the reaction of an alkyl isocyanate with an amine can be completed in a few hours under microwave irradiation at elevated temperatures and pressures. beilstein-journals.org

Table 1: Representative Isocyanate-Based Synthesis

Reactant 1 Reactant 2 Solvent Conditions Yield
Cyclohexyl isocyanate 4-ethoxyaniline Tetrahydrofuran (THF) Room Temperature High

Coupling Reactions and Precursor Functionalization

Coupling reactions offer an alternative and versatile approach for the synthesis and derivatization of urea (B33335) compounds. These methods are particularly useful for creating analogues by forming carbon-carbon or carbon-heteroatom bonds on a pre-existing urea scaffold.

A relevant example is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to functionalize a urea derivative. acs.org In this strategy, a urea molecule containing a halide (e.g., a bromo group) on one of the aromatic rings can be coupled with various aryl or heteroaryl boronic acids. acs.org This allows for the introduction of diverse substituents at a specific position.

For instance, an analogue of this compound could be synthesized by first preparing a precursor like 1-cyclohexyl-3-(4-bromophenyl)urea. This intermediate could then undergo a Suzuki coupling reaction with a suitable boronic acid to introduce different functionalities at the 4-position of the phenyl ring, demonstrating the power of this method for generating a library of related compounds.

Table 2: Example of Suzuki Coupling for Urea Analogue Synthesis

Substrate Coupling Partner Catalyst Base Solvent

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a pathway to this compound from more fundamental starting materials, often involving the synthesis of the key amine or isocyanate precursors first.

One plausible multi-step sequence begins with the synthesis of the 4-ethoxyaniline precursor. This can be achieved through a two-step process:

Williamson Ether Synthesis: 4-Nitrophenol is reacted with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., potassium carbonate) to form 1-ethoxy-4-nitrobenzene.

Nitro Group Reduction: The nitro group of 1-ethoxy-4-nitrobenzene is then reduced to an amine using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), or tin(II) chloride (SnCl₂) in acidic medium, to yield 4-ethoxyaniline.

Similarly, the cyclohexyl isocyanate precursor can be prepared from cyclohexylamine. A common laboratory method involves reacting the amine with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base. mdpi.com

Once the precursors are synthesized, the final urea formation step proceeds via the isocyanate-based methodology described in section 2.1.1. This multi-step approach offers flexibility in sourcing starting materials and allows for the synthesis of various analogues by modifying the precursors. nih.govmdpi.com

Advanced Synthetic Methodologies for Derivatization and Analog Generation

To accelerate the discovery of new molecules with potentially enhanced properties, advanced synthetic methodologies are employed to modify the core structure of this compound.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy that introduces chemical modifications at the final stages of a synthetic sequence. nih.govchimia.ch This approach avoids the need for de novo synthesis for each new analogue, saving significant time and resources. nih.gov For a molecule like this compound, LSF could be used to install new functional groups on either the cyclohexyl or the phenyl ring.

Radical-based reactions using reagents like Baran Diversinates have emerged as effective LSF tools. nih.gov These reagents can be used for reactions such as trifluoromethylation, difluoromethylation, and isopropylation of electron-rich aromatic systems. The ethoxy-substituted phenyl ring in the target compound is a suitable substrate for such transformations. Computational methods can often predict the regioselectivity of these reactions. To improve reactivity and yields, iron(III) catalysis can be employed. nih.gov This allows for the rapid generation of new analogues with modified phenyl rings, which can be valuable for structure-activity relationship studies. nih.gov

Stereoselective Synthesis and Chiral Induction (If applicable for analogues)

The parent compound, this compound, is achiral. However, stereoselective synthesis becomes critical when preparing chiral analogues. Chirality could be introduced by substitution on the cyclohexyl ring, for example, creating a stereocenter.

The synthesis of such chiral analogues would necessitate stereocontrolled methods. The most straightforward approach is to use an enantiomerically pure starting material, such as a resolved chiral substituted cyclohexylamine. The subsequent reaction with 4-ethoxyphenyl isocyanate would then proceed with retention of stereochemistry, yielding an enantiopure urea analogue.

Alternatively, asymmetric synthesis could be employed. This might involve using a chiral catalyst in a reaction that creates the stereocenter on the cyclohexyl ring at an earlier stage of the synthesis. For example, asymmetric hydrogenation of a cyclohexene precursor could establish the desired stereochemistry before its conversion to the corresponding chiral amine and subsequent urea formation. While complex, these methods are essential for accessing specific stereoisomers of substituted analogues for biological evaluation.

Chemical Reactivity and Functional Group Transformations of Urea Moieties

The urea functional group in this compound is characterized by a carbonyl group bonded to two nitrogen atoms, which in turn are substituted with a cyclohexyl and a 4-ethoxyphenyl group, respectively. The reactivity of this N,N'-disubstituted urea is influenced by the electronic and steric effects of these substituents. The lone pairs on the nitrogen atoms can be delocalized into the carbonyl group, which affects the nucleophilicity of the nitrogens and the electrophilicity of the carbonyl carbon.

While specific oxidation reactions for this compound are not extensively documented in the literature, the general behavior of N-alkyl-N'-aryl ureas suggests that the primary sites for oxidation are the nitrogen atoms and the benzylic positions of the substituents, if present. For this compound, the cyclohexyl and the ethoxy-activated phenyl rings are potential sites of oxidation under strong oxidizing conditions.

In a study on N-methoxy-N'-aryl ureas, an unexpected oxidative behavior was observed where the urea derivative itself acted as an internal oxidant in a C-H olefination reaction, highlighting the complex reactivity of substituted ureas rsc.orgnih.gov. However, direct oxidation of the urea moiety itself is not a common transformation. Under certain conditions, oxidation could potentially lead to the formation of azo compounds or other coupled products, although this is speculative without direct experimental evidence for this specific compound.

Hypothetical Oxidation Reactions of this compound

Oxidizing Agent Potential Product(s) Reaction Conditions
Potassium permanganate Ring-oxidized products Harsh, acidic/basic

The reduction of the urea carbonyl group is a challenging transformation due to its resonance stabilization. Strong reducing agents are typically required to achieve this. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of amides and related functional groups acs.org. It is plausible that LiAlH₄ could reduce the carbonyl group of this compound to a methylene (B1212753) group, yielding the corresponding diamine, 1-Cyclohexyl-3-(4-ethoxyphenyl)methanediamine.

The reaction would likely proceed via a complex aluminum-hydride intermediate. The specific conditions, such as solvent and temperature, would be crucial for the success of the reaction and to avoid side reactions.

Hypothetical Reduction of this compound

Reducing Agent Product Reaction Conditions
Lithium aluminum hydride (LiAlH₄) 1-Cyclohexyl-3-(4-ethoxyphenyl)methanediamine Anhydrous THF, reflux

The urea moiety in this compound is generally not susceptible to direct nucleophilic substitution at the carbonyl carbon under standard conditions. The C-N bonds are strong, and the amide-like resonance reduces the electrophilicity of the carbonyl carbon. However, under forcing conditions or with activation, nucleophilic substitution can occur.

Urea anions, generated by deprotonation with a strong base, can act as nucleophiles in reactions such as amination scispace.com. For this compound, treatment with a strong base like sodium hydride could generate the corresponding urea anion, which could then participate in nucleophilic substitution reactions with suitable electrophiles.

Furthermore, N,N'-disubstituted ureas can be involved in reactions where they act as masked isocyanates. For instance, in the presence of a suitable catalyst or under thermal conditions, the urea could potentially dissociate to form cyclohexyl isocyanate and 4-ethoxyaniline, which could then react with other nucleophiles present in the reaction mixture. This type of reactivity is more commonly observed with more labile urea derivatives.

Hypothetical Nucleophilic Substitution Involving this compound Anion

Electrophile Product Reaction Conditions
Alkyl halide (e.g., CH₃I) N-methylated urea derivative Strong base (e.g., NaH) in DMF

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for a comprehensive structural assignment of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea.

In the ¹H NMR spectrum, specific resonances corresponding to the distinct protons within the molecule are observed. The protons of the ethoxy group typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a result of spin-spin coupling with adjacent protons. The aromatic protons on the p-disubstituted benzene (B151609) ring usually present as two distinct doublets. The protons on the cyclohexyl ring give rise to a series of multiplets in the aliphatic region of the spectrum. The N-H protons of the urea (B33335) linkage appear as distinct signals, which can sometimes be broadened due to quadrupole effects or chemical exchange.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is characteristically found in the downfield region of the spectrum. The carbon atoms of the ethoxy group, the aromatic ring, and the cyclohexyl ring each resonate at specific chemical shifts, confirming the presence of these structural motifs.

While specific spectral data for this compound is not widely published, representative data for analogous urea compounds can be referenced to predict the expected chemical shifts. For instance, in similar structures like 1,3-dicyclohexylurea, the carbon signals for the cyclohexyl ring appear at approximately 49.2, 34.0, 25.6, and 25.0 ppm. uva.nl For (4-ethoxyphenyl)urea, the ethoxy carbons and aromatic carbons would have characteristic shifts. nih.govnist.govsigmaaldrich.com

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ethoxy-CH₃~1.4Triplet
Cyclohexyl-CH₂~1.1-2.0Multiplet
Cyclohexyl-CH~3.5Multiplet
Ethoxy-CH₂~4.0Quartet
Urea-NH (cyclohexyl)VariableSinglet/Broad
Aromatic-H~6.8-7.3Doublet
Urea-NH (phenyl)VariableSinglet/Broad

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Ethoxy-CH₃~15
Cyclohexyl-C~25-50
Ethoxy-CH₂~63
Aromatic-C~114-155
Urea-C=O~155

Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical tools used to further confirm the structure of this compound by identifying its functional groups and determining its molecular weight and fragmentation pattern.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds within a molecule. In the IR spectrum of this compound, key absorption bands would be expected. The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is a strong, characteristic band usually found around 1630-1680 cm⁻¹. The C-N stretching vibrations of the urea and the C-O stretching of the ethoxy group would also be present. Furthermore, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed, typically in the 2850-3100 cm⁻¹ region. mdpi.com

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for ureas involve cleavage of the C-N bonds.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Urea)3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2950
C=O Stretch (Urea)1630-1680
C-N Stretch1200-1400
C-O Stretch (Ether)1000-1300

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula, C₁₅H₂₂N₂O₂. A close correlation between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized this compound.

Table 4: Theoretical Elemental Composition of this compound

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.0115180.1568.67%
Hydrogen (H)1.012222.228.48%
Nitrogen (N)14.01228.0210.68%
Oxygen (O)16.00232.0012.20%
Total 262.39 100.00%

X-ray Crystallography in Determining Absolute Stereochemistry and Conformation

Furthermore, X-ray crystallography reveals the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net In urea derivatives, the N-H protons and the carbonyl oxygen are common participants in hydrogen bonding networks, which significantly influence the physical properties of the compound. researchgate.netresearchgate.net Since this compound does not possess a chiral center, the concept of absolute stereochemistry is not applicable.

Biological Activity and Molecular Mechanisms

In Vitro Biological Screening and Target Identification

The biological profile of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea has been investigated through its potential interactions with several key enzymes and receptors. While direct experimental data for this specific compound is limited in the public domain, extensive research on analogous structures provides a strong basis for understanding its likely biological activities.

Enzyme Inhibition Studies

The urea (B33335) functional group is a key structural feature that allows for hydrogen bonding and other interactions within the active sites of various enzymes, leading to their inhibition.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are important signaling molecules involved in the regulation of blood pressure and inflammation. plos.org The inhibition of sEH is a well-established therapeutic strategy, and 1,3-disubstituted ureas are among the most potent classes of sEH inhibitors. nih.govpnas.org The central urea pharmacophore is thought to mimic the transition state of epoxide hydrolysis, allowing for competitive inhibition. plos.org

Compound NameStructureEnzymeIC₅₀ (nM)
1-Cyclohexyl-3-dodecylurea (CDU)Human sEHData not specified, but is a known selective inhibitor. selleckchem.commedchemexpress.com
N,N'-Dicyclohexylurea (DCU)Human sEH~500
trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)Human sEH1.3 ± 0.05
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)ureaHuman sEHData not specified
Sulfonyl urea derivative 4fHuman sEH2.94
Sulfonyl urea derivative 4lHuman sEH1.69

This table presents IC₅₀ values for structurally related sEH inhibitors to provide context for the potential activity of this compound. The data is compiled from various scientific sources.

The data suggest that bulky, lipophilic groups on both sides of the urea are beneficial for potent sEH inhibition. The replacement of a simple alkyl or cycloalkyl group with more complex moieties, such as those in t-AUCB and the sulfonyl urea derivatives, can lead to highly potent inhibitors. mdpi.com Therefore, it is plausible that this compound would exhibit inhibitory activity against sEH.

Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a critical role in immune suppression, particularly in the context of cancer. nih.govnih.gov The inhibition of IDO is a promising strategy for cancer immunotherapy. rsc.org While a variety of chemical scaffolds have been investigated as IDO inhibitors, there is no specific data in the reviewed literature to suggest that this compound is a direct inhibitor of this enzyme. The known inhibitors of IDO typically belong to classes such as quinones, polyphenols, and alkaloids. nih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, anticancer, and antiviral agents. bioworld.comnih.gov Notably, certain urea derivatives have been identified as inhibitors of IMPDH. bioworld.comnih.gov Specifically, aryl urea-based molecules have shown inhibitory effects. nih.gov Structure-activity relationship studies on some aryl ureas have indicated that disubstitution on the anilide (aryl) ring can significantly enhance inhibitory potency. nih.gov The urea nitrogen atoms are also considered important for activity. nih.gov

Although direct inhibitory data for this compound against IMPDH is not available, the presence of the urea pharmacophore and the substituted aryl group suggests that it could potentially interact with the enzyme. Further screening would be necessary to confirm any such activity.

Compound ClassGeneral StructureTargetActivity
Arylurea DerivativesCpIMPDHSome compounds show inhibition at 2 nM with >1000-fold selectivity over human IMPDH II. nih.gov
Benzyl-containing urea analoguesP. aeruginosa IMPDHSeveral compounds display sub-micromolar activity. ucc.ie

This table highlights the potential of urea-based compounds as IMPDH inhibitors based on findings from various research articles.

The metabolism of xenobiotics, including drugs and other chemical compounds, is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govnih.gov The structure of this compound, particularly the ethoxy group on the phenyl ring, suggests that it is a likely substrate for CYP-mediated metabolism. The metabolism of a structurally similar compound, 1-cyclohexyl-3-dodecyl-urea (CDU), has been shown to be initiated by cytochrome P450 enzymes. nih.gov A common metabolic pathway for compounds containing an ethoxy group is O-dealkylation. Therefore, it is anticipated that this compound could be metabolized by one or more CYP isoforms.

Receptor Modulation and Antagonism

The urea functionality is a versatile pharmacophore capable of engaging in hydrogen bond interactions with various protein targets, including receptors. nih.gov Substituted urea derivatives have been explored as modulators for a range of receptors. For instance, certain urea-based compounds have been identified as ligands for melanocortin receptors. nih.gov However, there is no specific information in the current literature to indicate that this compound acts as a modulator or antagonist for any particular receptor. The potential for such activity would need to be determined through comprehensive receptor screening assays.

Neuropeptide Y5 (NPY5) Receptor Antagonism

Research has identified a series of ureido derivatives as potent antagonists of the Neuropeptide Y (NPY) Y5 receptor. nih.gov Within this class of compounds, a specific cyclohexylurea (B1359919), designated as 21c, has demonstrated significant potential. nih.gov This compound, identified as this compound, exhibits potent antagonist activity at the NPY5 receptor. nih.gov The antagonism of the NPY5 receptor is a key area of investigation for therapeutic interventions, particularly in the context of metabolic disorders.

The development of this series of NPY5 receptor antagonists stemmed from the modification of a biphenylurea lead compound. nih.gov The resulting cyclohexylurea derivatives, including this compound, were found to possess favorable pharmacokinetic profiles in preclinical studies involving rats and dogs. nih.gov Chronic oral administration of this compound to diet-induced obese rats resulted in a notable anti-obesity effect, characterized by a modest decrease in food intake, a significant reduction in body weight gain, diminished adipose mass, and an increase in lean tissue mass. nih.gov

Table 1: Investigational Data on a Cyclohexylurea NPY Y5 Receptor Antagonist

CompoundActivityPreclinical ModelsObserved Effects
Cyclohexylurea 21c (this compound)Potent NPY Y5 Receptor AntagonistRats, DogsModest reduction in food intake, significant decrease in body weight gain, decreased adipose mass, increased lean tissue mass
Other Receptor Interactions

Currently, there is no publicly available scientific literature detailing the interaction of this compound with other receptors.

Anti-infective Profiling

The potential of this compound and related compounds has been explored in the context of infectious diseases.

Anti-leishmanial Activity

Specific data on the anti-leishmanial activity of this compound is not available in the current body of scientific literature.

Anti-tuberculosis Activity

There is no specific research available that has evaluated the anti-tuberculosis activity of this compound.

Antifungal Activity

There is no specific information within the scientific literature regarding the antifungal properties of this compound.

Cellular and Biochemical Mechanism of Action Studies

Detailed studies on the cellular and biochemical mechanisms of action for this compound have not been reported in the available scientific literature.

Preclinical In Vivo Pharmacological Investigations

Animal studies utilizing structurally related cyclohexyl urea sEH inhibitors have provided significant insights into their pharmacological effects.

The primary pharmacodynamic effect observed with sEH inhibitors in animal models is the alteration of lipid metabolite profiles, specifically an increase in the ratio of EETs to DHETs in various tissues, including the kidneys and heart. nih.gov This biochemical change is the foundation for the observed physiological effects. For example, in rat models of hypertension, administration of sEH inhibitors leads to a significant and sustained reduction in blood pressure. nih.gov The metabolism of these compounds is also a key aspect of their pharmacodynamics, with studies on N-Cyclohexyl-N'-dodecyl urea (CDU) showing that it is metabolized by cytochrome P450 enzymes. nih.gov

Preclinical studies have demonstrated a range of therapeutic effects of sEH inhibitors in various animal models of disease.

Blood Glucose Lowering: In animal models of type 2 diabetes and metabolic syndrome, sEH inhibitors have been shown to improve glucose homeostasis and reduce blood glucose levels. nih.govfrontiersin.org This suggests a potential role for these compounds in the management of metabolic disorders.

Antihypertensive Properties: The blood pressure-lowering effect of sEH inhibitors is well-documented. In transgenic rats with angiotensin II-dependent hypertension, chronic treatment with a cyclohexyl urea-based sEH inhibitor resulted in a significant reduction in systolic blood pressure. nih.gov This effect is primarily attributed to the vasodilatory actions of the stabilized EETs. nih.gov

Cardioprotective Effects: Beyond their antihypertensive effects, sEH inhibitors have demonstrated direct cardioprotective properties. In the same hypertensive rat model, the sEH inhibitor reduced myocardial infarct size, indicating protection against ischemic injury. nih.gov Studies in various models of cardiac injury have shown that these compounds can prevent adverse cardiac remodeling and arrhythmias. nih.govnih.gov

Antihypoxic Effects: Direct evidence for antihypoxic effects of this compound or its close analogs is not prominently featured in the available literature. However, by improving endothelial function and blood flow through vasodilation, it is plausible that sEH inhibitors could indirectly mitigate tissue hypoxia in certain pathological conditions.

The following table summarizes the observed biological effects of representative cyclohexyl urea sEH inhibitors in animal models.

Biological EffectAnimal ModelCompound ClassOutcomeReference
Antihypertensive Angiotensin II-dependent hypertensive ratsCyclohexyl urea derivativeSignificant reduction in systolic blood pressure nih.gov
Cardioprotective Angiotensin II-dependent hypertensive ratsCyclohexyl urea derivativeReduced myocardial infarct size nih.gov
Blood Glucose Lowering Mouse model of acute inflammationsEH null mice (genetic inhibition)Significantly reduced levels of blood glucose frontiersin.org
Anti-inflammatory Mouse model of acute lung injurySulfonyl urea derivativePromising anti-inflammatory efficacy nih.govresearchgate.net

There is limited research on the activity of cyclohexyl urea-based sEH inhibitors against resistant microbial strains. However, one study investigating a library of urea compounds for anti-tuberculosis activity found that compounds structurally similar to sEH inhibitors were effective against Mycobacterium tuberculosis. nih.gov The study hypothesized that the target of these compounds might be an epoxide hydrolase within the bacterium. This suggests a potential, though not yet fully explored, avenue for the application of such compounds against infectious agents, including those that have developed resistance to conventional therapies.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Structural Modifications and Analog Synthesis

The synthesis of analogs is a cornerstone of medicinal chemistry, allowing for a systematic exploration of the chemical space around a lead compound to optimize its biological profile. While specific studies focusing exclusively on the synthesis of a broad range of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea analogs are not extensively documented, the principles of analog design can be inferred from research on related disubstituted urea (B33335) derivatives.

The Aryl Moiety (4-ethoxyphenyl): The substitution pattern on the aryl ring significantly influences electronic and steric properties, which in turn affect binding affinity and selectivity. The 4-ethoxy group on the phenyl ring is an electron-donating group, which can influence the electronic character of the adjacent urea nitrogen. Studies on related compounds, such as cyclohexylcarbamic acid biphenyl-3-yl esters, have shown that the nature and position of substituents on an aryl ring are critical for activity. acs.org For example, introducing small polar groups in the meta position of a distal phenyl ring was found to greatly improve the inhibitory potency against fatty acid amide hydrolase (FAAH). acs.org Conversely, large lipophilic groups were detrimental to activity. acs.org In the case of this compound, modifications to the ethoxy group, such as altering its length (e.g., to a methoxy (B1213986) or propoxy group) or replacing it with other substituents (e.g., chloro, methyl), would be expected to modulate activity. The table below, derived from studies on related O-arylcarbamates, illustrates the impact of aryl substituents on inhibitory activity.

CompoundSubstituent on Aryl RingRelative Activity
Analog 14'-FluoroLess Active
Analog 23'-MethylAs Potent as Parent
Analog 33'-AminoAs Potent as Parent
Analog 43'-CarbamoylMore Potent
Analog 5Large Lipophilic GroupsDetrimental to Activity

This table is illustrative and based on findings for related compounds to demonstrate general SAR principles that may apply to this compound.

The urea linker (-NH-CO-NH-) is a key structural feature, acting as a rigid scaffold that correctly orients the cyclohexyl and ethoxyphenyl substituents for interaction with a biological target. It is also a potent hydrogen bond donor and acceptor, which is often critical for binding to protein active sites. The synthesis of 1,3-disubstituted urea derivatives is commonly achieved through the reaction of an amine with an isocyanate. uni.lu

The relative positions of the substituents on the urea nitrogen atoms are fundamental. In this compound, the cyclohexyl group is attached to one nitrogen (N1) and the 4-ethoxyphenyl group to the other (N3). Swapping these substituents would result in a different molecule with potentially different biological activity. Furthermore, the substitution pattern on the rings themselves is critical. As noted in studies on FAAH inhibitors, meta-substituted compounds were generally more active than their para-isomers, highlighting the directional nature of the binding pocket. acs.org

While this compound itself does not have a chiral center in its core structure, the introduction of substituents on the cyclohexyl ring or the replacement of the cyclohexyl ring with a chiral scaffold would introduce stereochemistry. The biological activity of chiral molecules is often highly dependent on their stereoisomeric form, as one enantiomer or diastereomer may fit into a binding site more favorably than the other. nih.gov

For example, in a study on PROTACs (Proteolysis Targeting Chimeras) containing a cyclohexyl linker, a subtle change from a trans to a cis stereochemistry in the linker had a profound impact on the molecule's conformation and binding affinity to the target protein. nih.gov This underscores the importance of stereochemistry in determining the three-dimensional shape of a molecule and its subsequent biological function. While direct studies on the stereochemical influences of this compound are not available, it is a critical consideration in the design of any non-symmetrical analogs.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds. For classes of molecules like diaryl ureas, QSAR models have been successfully developed. nih.govacs.org

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can encode various properties, such as:

Lipophilicity: (e.g., logP)

Electronic properties: (e.g., Hammett constants)

Steric properties: (e.g., molar refractivity, topological indices)

For a series of FAAH inhibitors with a structure related to this compound, a QSAR analysis revealed a negative correlation between potency and lipophilicity, suggesting that more hydrophilic compounds were more active. acs.org Although a specific QSAR model for this compound has not been reported in the reviewed literature, such an approach would be a valuable tool in guiding the synthesis of more potent analogs.

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for understanding how a ligand like this compound might interact with a potential biological target.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. uni.lu This allows for the visualization of potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions. For various 1,3-disubstituted urea derivatives, molecular docking has been used to elucidate their mechanism of action. uni.lu

In a hypothetical docking study of this compound into a target protein, one would expect to see the following potential interactions:

The urea linker forming hydrogen bonds with polar amino acid residues in the binding site.

The cyclohexyl ring fitting into a hydrophobic pocket.

The ethoxyphenyl group engaging in aromatic interactions (e.g., pi-pi stacking) with residues like phenylalanine, tyrosine, or tryptophan. The ethoxy group's oxygen could also act as a hydrogen bond acceptor.

The table below summarizes the types of interactions that would be analyzed in a molecular docking study of this compound.

Molecular MoietyPotential Interaction TypePotential Interacting Residues
Urea Linker (-NH-CO-NH-)Hydrogen BondingAsp, Glu, Ser, Thr, Asn, Gln
Cyclohexyl RingHydrophobic/Van der WaalsAla, Val, Leu, Ile, Phe, Trp
Phenyl RingPi-Pi Stacking, HydrophobicPhe, Tyr, Trp
Ethoxy Group (-OCH2CH3)Hydrogen Bond Acceptor, HydrophobicSer, Thr, Asn, Gln (for oxygen), Hydrophobic residues (for ethyl chain)

Such computational analyses are invaluable for the rational design of new analogs with improved binding affinity and selectivity.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a crucial tool in rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its analogs, particularly in the context of their activity as soluble epoxide hydrolase (sEH) inhibitors, pharmacophore models have been instrumental in predicting and understanding their inhibitory potential.

The foundational element of the pharmacophore for this class of compounds is the central urea moiety. This group acts as a primary pharmacophore, forming critical hydrogen bond interactions with key amino acid residues within the active site of the sEH enzyme. Specifically, the urea group can function as both a hydrogen bond donor and acceptor, anchoring the inhibitor to the catalytic residues. researchgate.netmaterials.internationalacs.org

The general pharmacophore model for urea-based sEH inhibitors includes the following key features:

A Hydrogen Bond Donor/Acceptor Unit: The urea core is central to this, providing the necessary interactions to mimic the transition state of the enzyme's natural substrate. kenkyugroup.org

Two Hydrophobic/Lipophilic Regions: Flanking the urea core are two hydrophobic substituents that occupy specific pockets within the enzyme's active site. In the case of this compound, these are the cyclohexyl and the 4-ethoxyphenyl groups. These groups contribute to the binding affinity through hydrophobic and van der Waals interactions. acs.org

Studies on a variety of 1,3-disubstituted ureas have consistently shown that bulky and hydrophobic groups are preferred for potent sEH inhibition. drugbank.com The cyclohexyl group on one side and the substituted phenyl ring on the other fulfill this requirement effectively. The ethoxy group on the phenyl ring further enhances the hydrophobic character and can influence the electronic properties of the aromatic system.

A representative pharmacophore model for a urea-based sEH inhibitor is depicted below, highlighting the key interaction points.

Pharmacophore FeatureCorresponding Moiety in this compoundType of Interaction
Hydrogen Bond Donor/AcceptorUrea (-NH-CO-NH-)Hydrogen Bonding
Hydrophobic Group 1Cyclohexyl RingHydrophobic Interaction
Hydrophobic Group 24-Ethoxyphenyl RingHydrophobic & Aromatic Interactions

This model serves as a predictive tool for designing new analogs. Modifications to the cyclohexyl or the ethoxyphenyl moieties can be evaluated virtually to predict their impact on binding affinity before undertaking their chemical synthesis. For instance, altering the substitution pattern or the nature of the substituent on the phenyl ring can fine-tune the electronic and steric properties to optimize interactions with the enzyme.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful computational methods employed to investigate the electronic properties of molecules. These calculations provide insights into the molecular structure, reactivity, and intermolecular interactions that govern the biological activity of compounds like this compound. While specific DFT studies on this exact molecule are not extensively available in public literature, the principles can be understood from studies on analogous urea derivatives. acs.orgkenkyugroup.orgcerist.dz

The primary electronic properties calculated to understand the behavior of such inhibitors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the urea and ethoxy groups are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions with the target enzyme.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Below is a table summarizing the typical electronic properties that would be analyzed for this compound and their significance.

Electronic PropertySignificance in Drug-Receptor Interaction
HOMO EnergyIndicates the electron-donating capability of the molecule.
LUMO EnergyIndicates the electron-accepting capability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)Identifies sites for electrostatic interactions, including hydrogen bonding.
Dipole MomentProvides information on the overall polarity of the molecule.

For instance, DFT studies on similar phenyl urea derivatives have shown that the distribution of electron density across the molecule, particularly around the urea linkage and the aromatic ring, is crucial for their inhibitory activity. cerist.dz The electronic nature of the substituent on the phenyl ring (in this case, the ethoxy group) can modulate the charge distribution and, consequently, the binding affinity of the entire molecule. Such calculations are invaluable in the rational design process, allowing for the in-silico screening of derivatives with potentially enhanced electronic properties for improved biological activity.

Emerging Applications and Interdisciplinary Research

Applications as Chemical Probes in Biological Systems

The core structure of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea, characterized by the N,N'-disubstituted urea (B33335) moiety, positions it within a class of compounds known for their significant biological activity. The urea functional group is a potent hydrogen bond donor and acceptor, enabling it to form stable interactions with biological macromolecules such as proteins and enzymes. ontosight.aiontosight.ai This capacity is fundamental to the action of many clinically approved drugs and is a key feature in drug design. nih.gov Diaryl ureas, for example, have been extensively studied as kinase inhibitors for cancer therapy, where the urea group anchors the molecule into the ATP-binding pocket of the target enzyme. nih.govnih.gov

While the broader class of urea derivatives has been widely investigated for therapeutic purposes, specific studies detailing this compound as a chemical probe for imaging or manipulating biological systems are not prominent in publicly available research. Chemical probes are powerful tools for visualizing and studying cellular processes in real-time. ontosight.ai The development of such probes often involves incorporating fluorophores or other reporter groups into a biologically active scaffold. Although the foundational urea structure of this compound suggests potential for interaction with biological targets, its application as a dedicated chemical probe would likely require further chemical modification to append such a signaling component.

Role in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, is where urea derivatives have found extensive application. The directional hydrogen bonding capabilities of the urea group make it an excellent building block for creating organized molecular assemblies and host-guest systems.

A significant area of research for phenylurea compounds is their use as receptors and sensors for anions. The two N-H protons of the urea group can form strong and directional hydrogen bonds with a variety of anions, leading to a detectable signal. rsc.org This interaction is the basis for the design of chemosensors that can selectively recognize specific anions like fluoride, cyanide, or phosphate.

The binding process typically involves the formation of a 1:1 complex between the urea-based receptor and the target anion. This binding event can be transduced into an optical or electrochemical signal. For instance, if the urea receptor is part of a larger conjugated system, anion binding can alter the electronic properties of the molecule, resulting in a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

While specific binding data for this compound is not available, research on analogous N,N'-diaryl urea receptors provides insight into their typical anion binding affinities. The following table shows representative data for a generic urea-based molecular cleft (Receptor L2), demonstrating its binding constants with various anions in a DMSO solution.

AnionBinding Constant (K, M-1)
F⁻398
Cl⁻63
Br⁻25
I⁻16
H₂PO₄⁻251
HSO₄⁻126
NO₃⁻40
ClO₄⁻20
Data is representative and adapted from studies on analogous urea-based receptors for illustrative purposes.

In contrast to the extensive research on anion binding, the use of simple N,N'-disubstituted urea compounds like this compound as ligands for metal ion complexation is less common. In most coordination complexes, urea and its derivatives typically bind to metal ions through the carbonyl oxygen atom. researchgate.netprimescholars.com However, for this to occur effectively, the metal ion must be a hard acid that favors coordination with an oxygen donor. researchgate.net

Some studies have explored the synthesis of metal complexes with phenylurea derivatives that have additional coordinating groups, such as a carboxyl or hydroxyl group, on the phenyl ring. nih.gov In these cases, the urea derivative can act as a multidentate ligand. There are also rare instances where urea coordinates through its nitrogen atoms, particularly with metals like palladium(II). primescholars.comnih.gov However, for a simple, sterically hindered structure like this compound, which lacks additional chelating groups, the formation of stable, well-defined metal complexes is not a primary area of its application. The research focus remains predominantly on its hydrogen-bonding interactions with neutral molecules and anions.

Future Directions and Research Challenges for Urea-Based Compounds

The versatility of the urea functional group ensures its continued relevance in various scientific fields, from medicinal chemistry to materials science. However, several challenges and opportunities remain for future research.

One of the primary challenges is achieving high selectivity in complex environments. While many urea-based anion sensors have been developed, their practical application in biological or environmental samples is often hampered by interference from competing anions or other molecules. Future research will likely focus on designing more sophisticated receptors with pre-organized binding cavities to enhance selectivity for specific target ions.

A promising future direction lies in the integration of urea moieties into larger, more complex architectures. This includes their incorporation into polymers to create materials with self-healing properties or responsive hydrogels for biomedical applications. tue.nl The use of urea groups to direct the self-assembly of molecules into ordered nanostructures is another burgeoning field of research. nih.gov Furthermore, the catalytic potential of urea-based compounds, particularly in organocatalysis where they can activate substrates through hydrogen bonding, is an area ripe for exploration. acs.org Overcoming the challenges of selectivity and stability will be key to translating the unique properties of these compounds into practical, real-world applications.

Q & A

Basic: What are the standard synthetic protocols for 1-Cyclohexyl-3-(4-ethoxyphenyl)urea?

Methodological Answer:
The synthesis typically involves a urea-forming reaction between cyclohexyl isocyanate and 4-ethoxyaniline under anhydrous conditions. A common approach uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in dichloromethane or THF at 0–25°C. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Characterization by NMR (¹H, ¹³C), IR (to confirm urea C=O stretch ~1640–1680 cm⁻¹), and mass spectrometry ensures structural integrity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for 4-ethoxyphenyl) and cyclohexyl protons (δ 1.0–2.5 ppm). ¹³C NMR confirms the urea carbonyl (~155–160 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% is standard for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (calculated for C₁₅H₂₁N₂O₂: 261.16 g/mol) .

Advanced: How can computational modeling streamline reaction optimization for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms (e.g., AFIR or GRRM) predict optimal reaction pathways. For example, ICReDD’s workflow integrates computed activation energies with experimental parameters (solvent polarity, temperature) to narrow down conditions. This reduces trial-and-error iterations by >50% . Molecular dynamics simulations (using software like Schrödinger Suite) further model solubility and stability, guiding solvent selection .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects : The ethoxy group’s electron-donating nature may alter hydrogen-bonding capacity vs. analogs like 4-hydroxyphenyl derivatives (e.g., solubility differences in polar solvents) .
  • Experimental Variables : Use factorial design (e.g., 2³ design testing concentration, pH, temperature) to isolate factors affecting bioactivity. For instance, varying the urea’s N-aryl substituents (e.g., 4-ethoxy vs. 4-cyano) can clarify structure-activity relationships .

Advanced: What strategies enhance reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress in real time.
  • Separation Technologies : Optimize membrane filtration or centrifugal partitioning chromatography (CPC) for large-scale purification, minimizing silica gel dependency .
  • DoE (Design of Experiments) : A central composite design evaluates interactions between temperature, stoichiometry, and mixing rates, ensuring robustness across batches .

Advanced: How does the ethoxy substituent influence physicochemical properties?

Methodological Answer:
The 4-ethoxy group increases lipophilicity (logP ~2.8 vs. ~2.1 for 4-hydroxy analogs) but reduces hydrogen-bond donor capacity, affecting:

  • Solubility : Lower aqueous solubility (use Cosmo-RS simulations to predict solubility in DMSO/water mixtures) .
  • Stability : Ethoxy’s steric bulk may hinder hydrolysis of the urea moiety under acidic conditions (validate via accelerated stability testing at pH 1–13) .

Advanced: What in silico tools predict binding interactions for pharmacological studies?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Glide models ligand-protein interactions (e.g., urea’s NH groups binding to kinase ATP pockets).
  • MD Simulations : GROMACS or NAMD assess binding stability over 100-ns trajectories, identifying key residues for mutagenesis validation .
  • Pharmacophore Modeling : Define essential features (e.g., urea as a hydrogen-bond bridge) to screen analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.